

Methyl 5-Formyl-2-hydroxybenzoate: A Versatile Scaffold for Synthetic Innovation

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Compound of Interest

Compound Name: *Methyl 5-Formyl-2-hydroxybenzoate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. **Methyl 5-Formyl-2-hydroxybenzoate**, a seemingly simple aromatic compound, has emerged as a highly valuable and versatile building block. Its utility stems from the orthogonal reactivity of its three key functional groups: a hydroxyl group, a methyl ester, and an aldehyde. This trifecta of reactive sites allows for a programmed, stepwise elaboration of the molecular framework, making it an ideal precursor for a diverse array of target molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of **Methyl 5-Formyl-2-hydroxybenzoate**, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its successful application in synthesis and for the unambiguous characterization of its derivatives.

Property	Value
Molecular Formula	C ₉ H ₈ O ₄ [1][2]
Molecular Weight	180.16 g/mol
Appearance	Solid
CAS Number	41489-76-3[2][3]
IUPAC Name	methyl 5-formyl-2-hydroxybenzoate

Spectroscopic Data:

- ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl ester protons, allowing for straightforward structural confirmation.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data, showing distinct resonances for the carbonyl carbons of the ester and aldehyde, the phenolic carbon, and the remaining aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the phenol, the C=O stretches of the aldehyde and ester, and C-H stretches of the aromatic ring.

Synthesis of Methyl 5-Formyl-2-hydroxybenzoate: A Comparative Overview

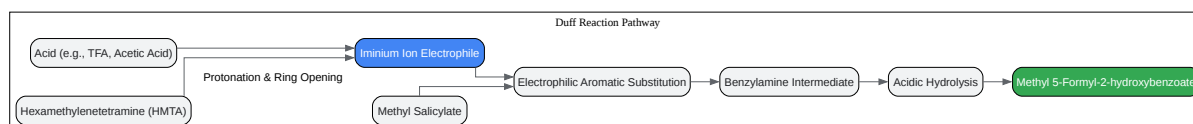
The preparation of **Methyl 5-Formyl-2-hydroxybenzoate** can be approached through several synthetic routes, primarily involving the formylation of a substituted methyl salicylate precursor. The choice of method often depends on factors such as scale, desired purity, and available reagents.

Formylation via the Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][5] This

electrophilic aromatic substitution reaction is particularly effective for electron-rich phenols.[5] While generally regioselective for the ortho position, the presence of other directing groups can influence the outcome.[4][5]

Conceptual Workflow for the Duff Reaction:



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Caption: Workflow of the Duff reaction for formylation.

Formylation via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction offers an alternative route for the ortho-formylation of phenols, employing chloroform in a basic solution.[6][7][8] The reaction proceeds through the formation of a dichlorocarbene intermediate, which acts as the electrophile.[6][8] While effective, this method can sometimes lead to the formation of byproducts and may require careful optimization of reaction conditions to achieve high yields and selectivity.[7] The reaction is typically carried out in a biphasic system due to the poor solubility of the hydroxide base in chloroform.[6][8]

Experimental Protocol: Reimer-Tiemann Formylation of Methyl Salicylate

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve methyl salicylate in a suitable solvent (e.g., ethanol).
- **Base Addition:** Add a solution of sodium hydroxide to the flask with vigorous stirring.

- Chloroform Addition: Heat the mixture to the desired temperature (typically 60-70 °C) and add chloroform dropwise from the dropping funnel over a period of 1-2 hours.
- Reaction Monitoring: Maintain the reaction temperature and continue stirring for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.
- Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford **Methyl 5-Formyl-2-hydroxybenzoate**.

Esterification of 5-Formyl-2-hydroxybenzoic Acid

An alternative and often high-yielding approach involves the direct esterification of 5-Formyl-2-hydroxybenzoic acid. This method is particularly advantageous if the starting carboxylic acid is readily available.

Experimental Protocol: Fischer Esterification

- Reaction Mixture: Suspend 5-Formyl-2-hydroxybenzoic acid in an excess of methanol.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Reflux: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).[3]
- Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure.[3]
- Work-up: Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield **Methyl 5-Formyl-2-**

hydroxybenzoate.[3]

The Synthetic Utility of Methyl 5-Formyl-2-hydroxybenzoate

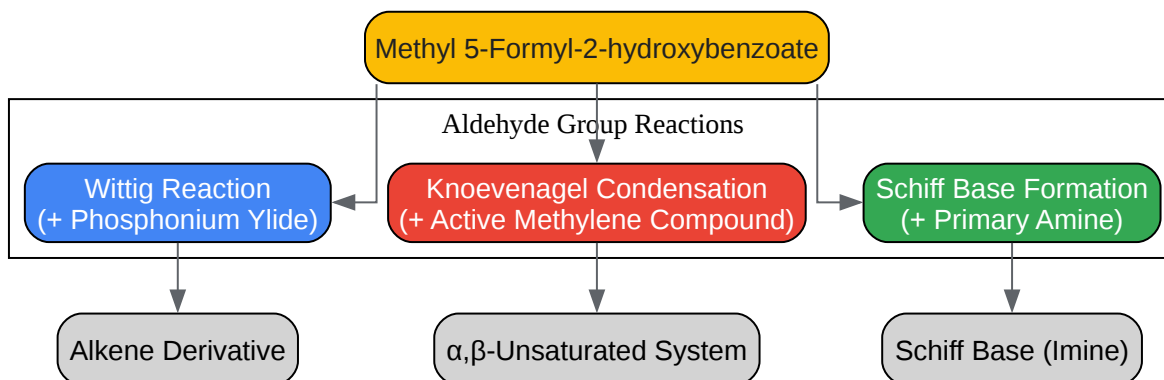
The true power of **Methyl 5-Formyl-2-hydroxybenzoate** lies in its ability to serve as a versatile scaffold for the synthesis of a wide range of more complex molecules. The differential reactivity of its functional groups allows for selective transformations, opening up a multitude of synthetic possibilities.

Reactions Involving the Aldehyde Group

The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions.

- **Wittig Reaction:** The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[9][10][11] By choosing the appropriate phosphonium ylide, a variety of substituted styrenes can be synthesized, which can then be further functionalized. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.[9]
- **Knoevenagel Condensation:** The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base.[12][13] This reaction is a powerful tool for the synthesis of α,β -unsaturated systems, which are valuable intermediates in their own right.[14] This method is frequently employed in the synthesis of coumarin derivatives.[15][16]
- **Schiff Base Formation:** The aldehyde readily condenses with primary amines to form Schiff bases (imines). This reaction is fundamental in the construction of various heterocyclic systems and in the development of metal complexes with interesting catalytic or biological properties.

Conceptual Diagram of Aldehyde Transformations:



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Caption: Key reactions of the aldehyde group.

Reactions Targeting the Phenolic Hydroxyl Group

The hydroxyl group can be readily alkylated or acylated, providing a handle for introducing further diversity into the molecule.

- **Williamson Ether Synthesis:** Deprotonation of the phenol with a suitable base, followed by reaction with an alkyl halide, allows for the synthesis of a wide range of ether derivatives.
- **Esterification:** The hydroxyl group can be acylated using acid chlorides or anhydrides to form the corresponding esters.

Transformations of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

- **Saponification:** Basic hydrolysis of the ester yields the corresponding carboxylate salt, which upon acidification provides the carboxylic acid.
- **Amidation:** The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the aid of a catalyst.

Applications in the Synthesis of Bioactive Molecules and Materials

The versatility of **Methyl 5-Formyl-2-hydroxybenzoate** has made it a valuable precursor in the synthesis of a variety of target molecules with interesting biological and material properties.

Synthesis of Coumarin Derivatives

Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities.^{[15][17]} **Methyl 5-Formyl-2-hydroxybenzoate** is an excellent starting material for the synthesis of substituted coumarins via the Knoevenagel condensation with active methylene compounds, followed by intramolecular cyclization.^{[15][16]}

Experimental Protocol: Synthesis of a Coumarin-3-carboxylate Derivative

- **Reaction Setup:** In a round-bottom flask, dissolve **Methyl 5-Formyl-2-hydroxybenzoate** and diethyl malonate in ethanol.
- **Catalyst Addition:** Add a catalytic amount of a base, such as piperidine or pyrrolidine.
- **Reaction:** Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
- **Cyclization:** The initial Knoevenagel adduct will often cyclize in situ to form the coumarin ring system.
- **Isolation:** Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
- **Purification:** Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

Precursor to Schiff Base Ligands and Metal Complexes

The ability of **Methyl 5-Formyl-2-hydroxybenzoate** to form Schiff bases makes it a valuable precursor for the synthesis of multidentate ligands. These ligands can then be used to chelate

a variety of metal ions, leading to the formation of metal complexes with potential applications in catalysis, sensing, and materials science.

Building Block for Macrocyclic Structures

The presence of multiple reactive sites allows for the use of **Methyl 5-Formyl-2-hydroxybenzoate** in the construction of macrocyclic architectures. Through carefully designed reaction sequences, the molecule can be incorporated into larger ring systems, which are of interest in host-guest chemistry and as synthetic ionophores.

Conclusion: A Cornerstone for Future Synthetic Endeavors

Methyl 5-Formyl-2-hydroxybenzoate has firmly established itself as a cornerstone building block in modern organic synthesis. Its unique combination of functional groups, coupled with their predictable and orthogonal reactivity, provides chemists with a powerful tool for the efficient construction of a diverse range of complex molecules. From the synthesis of biologically active coumarins to the design of novel ligands and macrocycles, the applications of this versatile scaffold continue to expand. As the demand for new molecules with tailored properties grows, the strategic importance of **Methyl 5-Formyl-2-hydroxybenzoate** in the synthetic chemist's toolbox is set to increase even further.

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